Phosphinoferrocene
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Overview
Description
Phosphinoferrocene is a compound that belongs to the class of organometallic compounds, specifically those containing a ferrocene moiety. Ferrocene, discovered in 1951, is a “sandwich” compound consisting of two cyclopentadienyl rings bound to a central iron atom. This compound derivatives are characterized by the presence of phosphine groups attached to the ferrocene scaffold. These compounds have garnered significant attention due to their versatile applications in coordination chemistry and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinoferrocene can be synthesized through various methodsFor instance, the reaction of 1′-(diphenylphosphino)-1-lithioferrocene with carbamoyl chlorides yields the corresponding this compound derivatives . Another method involves the reaction of 1′-(diphenylphosphino)ferrocenylmethylamine with sulfonic anhydrides to produce this compound amidosulfonates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of protective groups and subsequent deprotection steps is common to ensure the stability of intermediates and final products .
Chemical Reactions Analysis
Types of Reactions
Phosphinoferrocene undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: This compound can participate in substitution reactions, where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted this compound derivatives, and various coordination complexes with metals such as palladium and gold .
Scientific Research Applications
Phosphinoferrocene has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in coordination chemistry and catalysis.
Biology: this compound derivatives are explored for their potential biological activities, including as antitumor agents.
Medicine: Research is ongoing to investigate the use of this compound compounds in drug delivery systems and as therapeutic agents.
Mechanism of Action
The mechanism by which phosphinoferrocene exerts its effects is primarily through its role as a ligand. The phosphine groups in this compound can coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as cross-coupling and hydrogenation. The ferrocene moiety provides stability and electronic properties that enhance the reactivity of the phosphine ligands .
Comparison with Similar Compounds
Phosphinoferrocene can be compared with other similar compounds, such as:
Bis(diphenylphosphino)ferrocene: This compound has two phosphine groups attached to the ferrocene scaffold and is used in similar applications as this compound.
This compound amidosulfonates: These derivatives have additional functional groups that enhance their solubility and reactivity in aqueous media.
Phosphinostibine ligands: These ligands contain heavier pnictogen atoms and exhibit different coordination properties compared to this compound.
This compound is unique due to its versatile coordination chemistry and the stability provided by the ferrocene moiety, making it a valuable compound in various fields of research and industry .
Properties
InChI |
InChI=1S/C5H6P.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H; |
Source
|
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVVCUQALKEQLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)P.[Fe] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FeP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83528-85-2 |
Source
|
Record name | Iron â?º Phosphinoferrocene, 98% | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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